molecular formula C21H13Br2N3O6 B11548868 2,6-Dibromo-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

2,6-Dibromo-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11548868
M. Wt: 563.2 g/mol
InChI Key: ZFUHORSAYZXVCO-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, nitro, and imino groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves the reaction of 4-methyl-2-nitroaniline with 3,5-dibromosalicylaldehyde in ethanol. The mixture is refluxed for several hours, and the solution is then evaporated slowly at room temperature to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2,6-Dibromo-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is unique due to its combination of bromine, nitro, and imino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H13Br2N3O6

Molecular Weight

563.2 g/mol

IUPAC Name

[2,6-dibromo-4-[(4-methylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C21H13Br2N3O6/c1-12-2-4-15(5-3-12)24-11-13-6-18(22)20(19(23)7-13)32-21(27)14-8-16(25(28)29)10-17(9-14)26(30)31/h2-11H,1H3

InChI Key

ZFUHORSAYZXVCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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